molecular formula C17H16N2O3S3 B2990077 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(phenylthio)propanamide CAS No. 361167-19-3

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(phenylthio)propanamide

Cat. No.: B2990077
CAS No.: 361167-19-3
M. Wt: 392.51
InChI Key: FTFVZMIZVOEGNZ-UHFFFAOYSA-N
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Description

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(phenylthio)propanamide is a synthetic benzothiazole derivative designed for advanced medicinal chemistry and drug discovery research. This compound integrates a benzothiazole core, a well-established pharmacophore in medicinal chemistry, with a methylsulfonyl electron-withdrawing group and a phenylthioether side chain . Benzothiazole analogs are frequently investigated for their diverse biological activities, which include significant anti-inflammatory and antioxidant properties, as demonstrated by in vitro studies on similar hybrids . The molecular architecture of this compound, particularly the amide linker, is strategically chosen for its prevalence in drug candidates and its ability to participate in key hydrogen-bonding interactions with biological targets . Researchers can utilize this chemical as a key intermediate or building block for the synthesis of more complex molecules, or as a reference standard in biochemical screening assays to explore new therapeutic avenues for conditions involving inflammation and oxidative stress . The product is supplied for non-human research applications and is strictly not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S3/c1-25(21,22)13-7-8-14-15(11-13)24-17(18-14)19-16(20)9-10-23-12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFVZMIZVOEGNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Ring

The benzothiazole core is a common pharmacophore in medicinal chemistry. Key analogues and their substitutions include:

Compound Name Benzothiazole Substituent Electronic Effects Potential Impact on Activity
Target Compound 6-Methylsulfonyl Strong electron-withdrawing Enhanced binding affinity to kinases
N-(6-Bromobenzo[d]thiazol-2-yl)-... (Ev12) 6-Bromo Moderate electron-withdrawing Altered steric/electronic interactions
N-(6-Trifluoromethylbenzothiazole-2-yl)... (Ev7) 6-Trifluoromethyl Electron-withdrawing Increased metabolic stability
N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)... (Ev6) Unsubstituted Neutral Reduced kinase affinity but improved solubility

Key Insight : Methylsulfonyl and trifluoromethyl groups at the 6-position are associated with improved target engagement in kinase inhibitors, as seen in VEGFR-2 inhibitors . Bromo substitution (Ev12) may reduce potency due to steric hindrance .

Variations in the Propanamide Chain

The propanamide chain’s substituents influence solubility, bioavailability, and target specificity:

Compound Name Propanamide Substituent Functional Group Properties Biological Implications
Target Compound 3-(Phenylthio) Lipophilic, redox-active Potential ROS modulation
N-(6-Bromobenzo[d]thiazol-2-yl)-... (Ev12) 3-(Phenylsulfonyl) Polar, electron-deficient Reduced membrane permeability
N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)... (Ev6) 3-(4-Methoxyphenyl) Electron-donating, aromatic Enhanced π-π stacking in binding sites
Quinazolinone derivatives (Ev9) Thioacetamide-linked aryl Rigid, planar Improved enzyme inhibition

Key Insight : Phenylthio groups (target compound) balance lipophilicity and reactivity, whereas sulfonyl groups (Ev12) may limit cellular uptake. Methoxyphenyl substituents (Ev6) enhance aromatic interactions but lack sulfur’s redox activity .

Physicochemical and Pharmacokinetic Considerations

Property Target Compound (Predicted) N-(6-Bromo-...) (Ev12) N-(4-Methoxyphenyl-...) (Ev6)
Molecular Weight ~420 g/mol 425.3 g/mol ~380 g/mol
LogP (Predicted) ~3.5 (highly lipophilic) ~2.8 ~2.2
Solubility Low (due to phenylthio) Moderate High (methoxy group)

Note: The phenylthio group in the target compound may reduce aqueous solubility but improve membrane penetration .

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